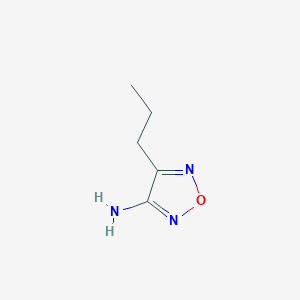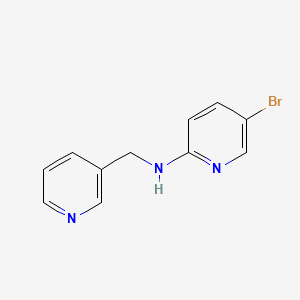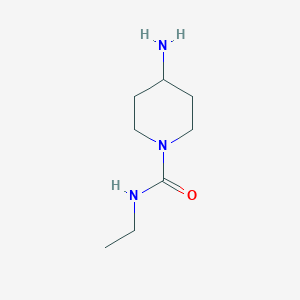
5-Bromo-3-chloro-2-methoxypyridine
Übersicht
Beschreibung
5-Bromo-3-chloro-2-methoxypyridine is a chemical compound with the CAS Number: 848366-28-9 . It has a molecular weight of 222.47 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, bromo and chloro pyridines are generally reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.47 g/mol .Wissenschaftliche Forschungsanwendungen
1. Precursor in Synthetic Chemistry
5-Bromo-3-chloro-2-methoxypyridine has been utilized as a practical precursor in synthetic chemistry. For instance, it serves as a starting material for the generation of substituted 2,3-pyridyne, which can react regioselectively with other compounds like 2-methoxyfuran and 2-methylfuran. This application is crucial for the development of various synthetic pathways in organic chemistry (Walters, Carter, & Banerjee, 1992).
2. Role in Halogen Atom Migration Studies
Research has also focused on the migration of halogen atoms in derivatives of this compound. Studies have shown the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine under certain conditions, providing insights into the behavior of halogen atoms during chemical reactions. This research contributes to a deeper understanding of halogen chemistry in organic compounds (Hertog & Schogt, 2010).
3. Synthesis of Complex Organic Compounds
The compound is instrumental in synthesizing complex organic structures. For example, it has been used in the synthesis of 5-functionalized-2-methoxypyridines, which further aid in creating bicyclic δ-lactams. These compounds have potential applications in pharmaceutical and medicinal chemistry (Sośnicki, 2009).
4. Development of Halogen-rich Intermediates
Recently, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich derivative of this compound, has been synthesized. This derivative is valuable as a building block in medicinal chemistry, demonstrating the compound's versatility in creating diverse and functionally rich intermediates (Wu et al., 2022).
5. Chemoselective Amination Processes
The compound has been studied for its role in chemoselective amination processes. Understanding its behavior in such reactions is essential for developing selective synthetic methods in organic chemistry, which is crucial for creating specific compounds with desired properties (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , suggesting potential targets in the somatostatin receptor family.
Action Environment
The action of 5-Bromo-3-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, its stability might be affected by light, temperature, and humidity . Therefore, it’s recommended to store this compound in a dark, dry place at room temperature .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-chloro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzyme-catalyzed reactions. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds with the active sites of enzymes or binding pockets of proteins . These interactions can modulate the activity of the enzymes or proteins, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can modulate the expression of specific genes, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . This compound may also interact with transcription factors or other regulatory proteins, resulting in changes in gene expression . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXNAQRMMXBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654215 | |
| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848366-28-9 | |
| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)



![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)




